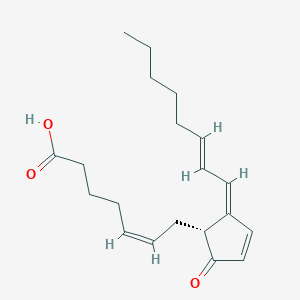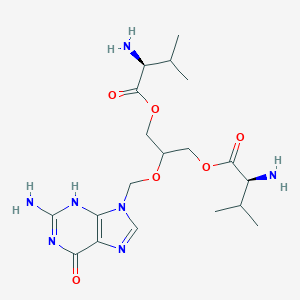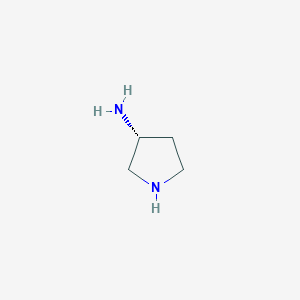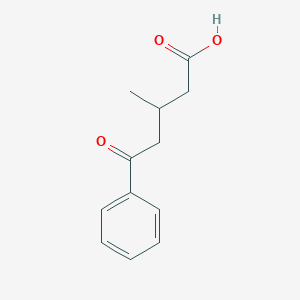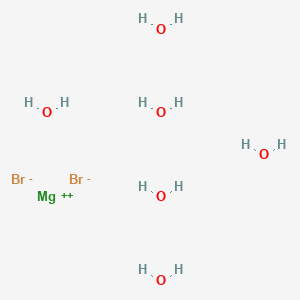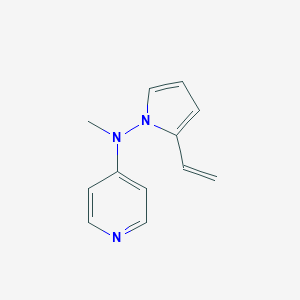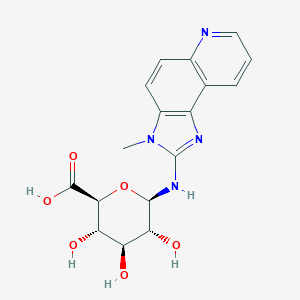
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide (IQGlu), a metabolite of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish at high temperatures. HAAs are known to be mutagenic and carcinogenic, and IQGlu has been implicated in the development of several types of cancer, including colorectal, breast, and prostate cancer.
作用机制
The mutagenic and carcinogenic properties of 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide are thought to be due to its ability to form DNA adducts. 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can react with DNA to form covalent adducts, which can interfere with DNA replication and transcription. This can lead to mutations and ultimately the development of cancer.
生化和生理效应
In addition to its mutagenic and carcinogenic properties, 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide has been shown to have other biochemical and physiological effects. Studies have shown that 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can induce oxidative stress, inflammation, and apoptosis in cells. It can also affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
One advantage of using 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide in lab experiments is that it is a well-characterized carcinogen with a known mechanism of action. This makes it a useful tool for studying the molecular mechanisms of carcinogenesis. However, 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide has some limitations as a carcinogen model. For example, it is not a naturally occurring carcinogen and may not accurately reflect the effects of dietary HAAs.
未来方向
There are many future directions for 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide research. One area of interest is the role of 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide in the development of specific types of cancer. For example, studies could investigate the relationship between 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide exposure and the development of colorectal cancer. Another area of interest is the development of strategies to reduce 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide exposure in the diet. This could include dietary interventions or changes in cooking methods. Finally, there is a need for more research on the biochemical and physiological effects of 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide, particularly its effects on inflammation and oxidative stress.
合成方法
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide is synthesized in the liver by the enzyme UDP-glucuronosyltransferase (UGT). UGT catalyzes the transfer of a glucuronic acid molecule to the amino group of IQ, forming 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide. The resulting 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide molecule is water-soluble and can be excreted from the body.
科学研究应用
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide has been extensively studied for its mutagenic and carcinogenic properties. In vitro studies have shown that 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can induce DNA damage and mutations in bacterial and mammalian cells. In vivo studies have demonstrated that 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can induce tumors in laboratory animals, including rats, mice, and monkeys.
属性
CAS 编号 |
122719-39-5 |
|---|---|
产品名称 |
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide |
分子式 |
C17H18N4O6 |
分子量 |
374.3 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3-methylimidazo[4,5-f]quinolin-2-yl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H18N4O6/c1-21-9-5-4-8-7(3-2-6-18-8)10(9)19-17(21)20-15-13(24)11(22)12(23)14(27-15)16(25)26/h2-6,11-15,22-24H,1H3,(H,19,20)(H,25,26)/t11-,12-,13+,14-,15+/m0/s1 |
InChI 键 |
YLRCRCCBJUCMKF-SBJFKYEJSA-N |
手性 SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
规范 SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
其他 CAS 编号 |
122719-39-5 |
同义词 |
2-amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide 2-IQ-glucuronide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



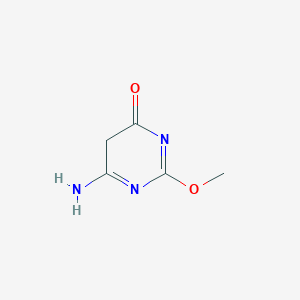
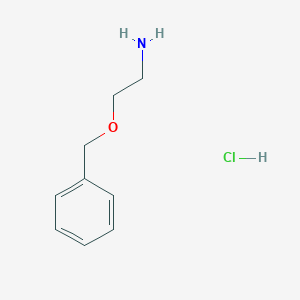

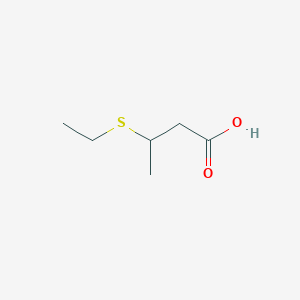
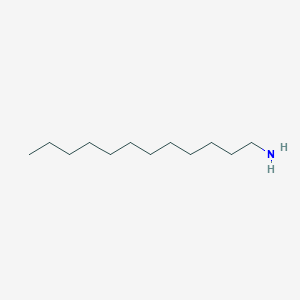
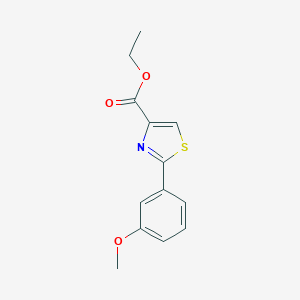
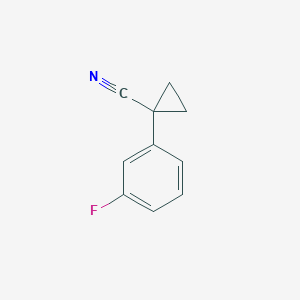
![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
